molecular formula C7H10ClN3 B578147 N-((6-Chloropyridazin-3-yl)methyl)ethanamine CAS No. 1289386-56-6

N-((6-Chloropyridazin-3-yl)methyl)ethanamine

Cat. No.: B578147
CAS No.: 1289386-56-6
M. Wt: 171.628
InChI Key: ILXGBRVYNHQFOI-UHFFFAOYSA-N
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Description

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is a chemical compound with the molecular formula C8H11ClN2 It is characterized by the presence of a chloropyridazine ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridazin-3-yl)methyl)ethanamine typically involves the reaction of 6-chloropyridazine with an appropriate amine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where 6-chloropyridazine is reacted with ethanamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridazin-3-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridazine ring .

Scientific Research Applications

N-((6-Chloropyridazin-3-yl)methyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-((6-Chloropyridin-3-yl)methyl)ethanamine
  • N-((6-Chloropyridazin-3-yl)methyl)propanamine
  • N-((6-Chloropyridazin-3-yl)methyl)butanamine

Uniqueness

N-((6-Chloropyridazin-3-yl)methyl)ethanamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

N-[(6-chloropyridazin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-9-5-6-3-4-7(8)11-10-6/h3-4,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXGBRVYNHQFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693753
Record name N-[(6-Chloropyridazin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-56-6
Record name 3-Pyridazinemethanamine, 6-chloro-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Chloropyridazin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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